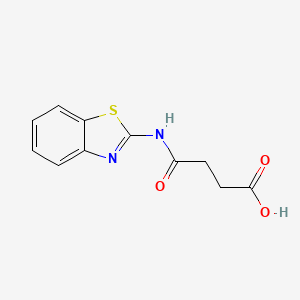

N-Benzothiazol-2-yl-succinamic acid

Beschreibung

Historical Context and Development

The development of this compound emerged from the broader historical context of benzothiazole chemistry, which began gaining prominence in the early 20th century when researchers first recognized the potential of heterocyclic compounds containing both sulfur and nitrogen atoms. The synthesis pathway for this specific derivative was established through systematic investigations into the reactivity patterns of benzothiazole compounds with various carboxylic acid derivatives. Early synthetic approaches involved the reaction of benzothiazole-2-amine with succinic anhydride under controlled conditions, leading to the formation of the characteristic amide linkage that defines this compound's structure.

The historical development of this compound can be traced through several key research milestones. In 2005, significant progress was made in the synthesis and characterization of N-(6-substituted benzothiazol-2-yl) succinamic acids, with twelve different derivatives being successfully synthesized in good yields. This research demonstrated the versatility of the synthetic approach and established fundamental protocols for preparing various substituted analogs. The biological effects of these compounds were also investigated during this period, revealing their potential therapeutic applications and sparking further interest in their development.

Industrial production methods have evolved to incorporate more efficient synthetic strategies, including the use of continuous flow reactors to ensure consistent product quality and yield. These developments have been crucial in establishing reliable sources of the compound for research purposes. The optimization of reaction conditions, including temperature control, solvent selection, and purification techniques, has enabled researchers to obtain high-purity samples suitable for detailed scientific investigation.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its unique structural features that enable diverse chemical transformations and biological interactions. The compound serves as a versatile building block in organic synthesis, functioning as both a ligand in coordination chemistry and as a catalyst in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions allows for the formation of diverse derivatives that can be tailored for specific applications in synthetic chemistry.

The significance of this compound in medicinal chemistry research has been particularly noteworthy. Studies have demonstrated that benzothiazole derivatives, including this compound, exhibit remarkable anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction. The compound's molecular structure enables it to interact with specific cellular targets, including enzymes and receptors, making it a valuable candidate for drug development research.

Table 1: Chemical Properties of this compound

The compound's significance extends to material science applications, where it has been explored for its role as an additive in coatings and paints due to its corrosion-inhibiting properties. Studies have demonstrated that this compound can enhance the adhesion of paint materials on oxide substrates, improving the durability and longevity of protective coatings. This application has particular relevance in industrial settings where corrosion protection is critical for maintaining infrastructure integrity.

Benzothiazole Derivatives in Scientific Literature

The scientific literature reveals an extensive body of research surrounding benzothiazole derivatives, with this compound representing one component of this broader family of compounds. Benzothiazole derivatives have been recognized for their broad spectrum biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal properties. This diverse range of biological activities has made benzothiazole scaffolds particularly attractive for pharmaceutical research and development.

Recent literature has highlighted the role of benzothiazole derivatives as promising scaffolds for the development of antifungal agents. The increasing incidence of infectious diseases from diverse pathogenic fungi has created an urgent need for new therapeutic compounds, and benzothiazole derivatives have shown significant promise in addressing this challenge. Research has demonstrated that many derivatives incorporating the benzothiazole core display prominent activity against a variety of non-resistant and resistant fungal microorganisms.

Table 2: Biological Activities of Benzothiazole Derivatives in Literature

The literature also reveals significant advances in the synthesis of benzothiazole-based anti-tubercular compounds. Recent synthetic developments have demonstrated that benzothiazole derivatives exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. These compounds have been synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.

Research into the mechanism of action of benzothiazole derivatives has revealed their ability to interact with molecular targets such as enzymes and receptors. The benzothiazole ring structure can intercalate with deoxyribonucleic acid, inhibiting the replication of cancer cells. Additionally, these compounds can chelate metal ions, enhancing their catalytic activity in various chemical reactions. This mechanistic understanding has been crucial for guiding the development of new derivatives with enhanced biological activity.

The scientific literature has also documented extensive structure-activity relationship studies for benzothiazole derivatives. These investigations have provided valuable insights into how structural modifications can influence biological activity, leading to the development of more potent compounds. Molecular docking studies have been particularly useful in understanding the binding interactions of these compounds with specific protein targets, facilitating the rational design of new therapeutic agents.

Eigenschaften

Molekularformel |

C11H10N2O3S |

|---|---|

Molekulargewicht |

250.28 g/mol |

IUPAC-Name |

4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H10N2O3S/c14-9(5-6-10(15)16)13-11-12-7-3-1-2-4-8(7)17-11/h1-4H,5-6H2,(H,15,16)(H,12,13,14) |

InChI-Schlüssel |

WOKXXZWQHBQFEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Differences

The most relevant structurally similar compound identified in the provided evidence is 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS: 95154-01-1) . Below is a comparative analysis:

Functional Group Implications

- Amide vs. Thioether Linkage : The amide group in this compound likely increases hydrogen-bonding capacity and solubility in polar solvents compared to the thioether group in 2-(1,3-Benzothiazol-2-ylthio)succinic acid, which may enhance lipophilicity and membrane permeability.

- Carboxylic Acid Moieties: Both compounds retain carboxylic acid groups, which can participate in salt formation or coordination chemistry.

Research Findings and Limitations

- Available Data: Only 2-(1,3-Benzothiazol-2-ylthio)succinic acid has documented applications (R&D) and ISO-certified manufacturing standards . No peer-reviewed studies on this compound were found in the provided evidence.

- However, such analyses are absent in the evidence.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Benzothiazol-2-yl-succinamic acid derivatives?

- Methodological Answer : Synthesis typically involves coupling benzothiazol-2-amine with succinic anhydride derivatives under anhydrous conditions. Key parameters include solvent choice (e.g., glacial acetic acid or acetone), temperature control (below 10°C during reagent addition to prevent side reactions), and catalysts like triethylamine. Recrystallization from ethanol or acetone is recommended for purification .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity assessment requires a combination of techniques:

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress.

- Spectroscopy : - and -NMR for structural confirmation (e.g., amide proton peaks at δ 10–12 ppm) .

- Melting Point Analysis : Compare experimental values with literature data (e.g., mp 139.5–140°C for related benzothiazole derivatives) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., Br in glacial acetic acid). In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Always consult safety data sheets (SDS) for benzothiazole derivatives .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).

- DFT Calculations : Compare experimental and computed chemical shifts (refer to CCDC structural data for benchmarking) .

- Control Experiments : Re-synthesize the compound under stricter anhydrous conditions to rule out hydrolysis .

Q. What structural features of this compound influence its pharmacological activity?

- Methodological Answer : The benzothiazole core and succinamide side chain are critical. Modifications to the substituents on the benzothiazole ring (e.g., chloro or methyl groups) enhance bioactivity. Structure-activity relationship (SAR) studies using in vitro antibacterial assays (e.g., MIC against E. coli) can guide optimization .

Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s stability and solubility?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N and C–H⋯O bonds). For example, hydrogen bonding in the title compound (CHNOS) reduces solubility in polar solvents. Solubility can be improved by introducing hydrophilic groups (e.g., –OH) without disrupting the lattice .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution.

- ICP-OES : To detect heavy metal residues from catalysts.

- Validation : Cross-reference with NIST Standard Reference Data for benzoic acid derivatives to ensure accuracy .

Q. How can researchers address low yields in multi-step syntheses of benzothiazole-succinamic acid hybrids?

- Methodological Answer : Optimize each step independently:

- Step 1 : Ensure stoichiometric equivalence of benzothiazol-2-amine and succinic anhydride derivatives.

- Step 2 : Use column chromatography (silica gel, hexane/ethyl acetate) for intermediate purification.

- Step 3 : Monitor reaction progress via FT-IR for amide bond formation (C=O stretch at ~1650 cm) .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure reproducibility .

- Data Interpretation : Cross-validate crystallographic data (CCDC entries) with spectroscopic results to resolve ambiguities .

- Safety Compliance : Adhere to GHS guidelines for labeling and handling benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.